5-Bromo-2-methyl-[1,3]oxazolo[5,4-B]pyridine
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Overview
Description
Preparation Methods
The synthesis of 5-Bromo-2-methyl-[1,3]oxazolo[5,4-B]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-methyl-2-amino-3-hydroxypyridine with brominating agents under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
5-Bromo-2-methyl-[1,3]oxazolo[5,4-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include brominating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-2-methyl-[1,3]oxazolo[5,4-B]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-[1,3]oxazolo[5,4-B]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
5-Bromo-2-methyl-[1,3]oxazolo[5,4-B]pyridine can be compared with other similar compounds, such as:
Oxazolo[5,4-d]pyrimidines: These compounds have a similar oxazole ring but differ in their biological activities and applications.
Thiazolo[4,5-b]pyridines: These compounds have a thiazole ring instead of an oxazole ring and exhibit different pharmacological properties.
Isoxazolo[4,5-b]pyridines: These compounds have an isoxazole ring and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties .
Properties
Molecular Formula |
C7H5BrN2O |
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Molecular Weight |
213.03 g/mol |
IUPAC Name |
5-bromo-2-methyl-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H5BrN2O/c1-4-9-5-2-3-6(8)10-7(5)11-4/h2-3H,1H3 |
InChI Key |
HYOFHOSBUQXWRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)N=C(C=C2)Br |
Origin of Product |
United States |
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